2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
CAS No.: 315678-60-5
Cat. No.: VC21415292
Molecular Formula: C19H16F3N3OS2
Molecular Weight: 423.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 315678-60-5 |
|---|---|
| Molecular Formula | C19H16F3N3OS2 |
| Molecular Weight | 423.5g/mol |
| IUPAC Name | 2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C19H16F3N3OS2/c1-10-23-17(16-13-6-3-7-14(13)28-18(16)24-10)27-9-15(26)25-12-5-2-4-11(8-12)19(20,21)22/h2,4-5,8H,3,6-7,9H2,1H3,(H,25,26) |
| Standard InChI Key | UYJUQXCOGJRESO-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
| Canonical SMILES | CC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Introduction
The compound 2-((2-methyl-6,7-dihydro-5H-cyclopenta thieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that combines elements of thienopyrimidine and trifluoromethylphenyl structures. This compound is not directly referenced in the provided search results, so we will synthesize information based on related compounds and general principles of organic chemistry.
Synthesis and Preparation
The synthesis of this compound would likely involve a multi-step process, including:
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Step 1: Preparation of the thienopyrimidine core, which might involve reactions similar to those described for related compounds, such as using cyclopentanone, propionitrile, and sulfur under microwave conditions .
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Step 2: Introduction of the methyl group and formation of the thio linkage.
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Step 3: Synthesis of the N-(3-(trifluoromethyl)phenyl)acetamide part, which could involve acetylation of an amine.
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Step 4: Coupling of the two parts via a thio linkage.
Data and Research Findings
| Property | Inferred Value |
|---|---|
| Molecular Formula | C19H19F3N4OS2 |
| Molecular Weight | Approximately 371.4 g/mol |
| Synthesis Steps | Multi-step involving thienopyrimidine core synthesis, introduction of methyl and thio groups, synthesis of trifluoromethylphenyl acetamide, and coupling. |
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